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molecular formula C8H10O3 B1280044 Ethyl 5-methylfuran-3-carboxylate CAS No. 26501-83-7

Ethyl 5-methylfuran-3-carboxylate

Cat. No. B1280044
M. Wt: 154.16 g/mol
InChI Key: HZVHSZJXVCZRTP-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

The abovementioned mixture of ethyl 2-formyllevulinate and its diethyl ketal was dissolved in benzene, the catalyst was added, and the resulting solution was refluxed with a Dean-Stark trap for 3-3.5 h until the water was completely removed. The reaction mixture was then distilled under reduced pressure, resulting in 15 g (97 mmol) of ethyl 5-methylfuran-3-carboxylate, boiling point 97° C./15 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([CH2:9][C:10]([CH3:12])=[O:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.O>C1C=CC=CC=1>[CH3:12][C:10]1[O:11][CH:1]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C(C(=O)OCC)CC(=O)C
Name
diethyl ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the catalyst was added
CUSTOM
Type
CUSTOM
Details
was completely removed
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 97 mmol
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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